2-Methoxy-5-nitrophenol

Vue d'ensemble

Description

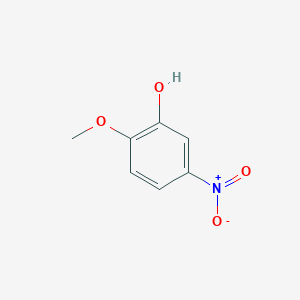

2-Methoxy-5-nitrophenol is an organic compound with the molecular formula C7H7NO4 . It is also known as 5-nitroguaiacol. This compound is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxy-5-nitrophenol can be synthesized through the nitration of guaiacol (2-methoxyphenol). The nitration process involves the reaction of guaiacol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 5-position of the benzene ring .

Another method involves the photochemical substitution of 2-chloro-4-nitroanisole in the presence of aqueous sodium hydroxide. This reaction is carried out under irradiation at 25°C, resulting in the formation of this compound as one of the photoproducts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-nitrophenol undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, reaction with halogens can lead to halogenated derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Nitrating Agents: Concentrated sulfuric acid and nitric acid mixture.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Reduction: 2-Methoxy-5-aminophenol.

Oxidation: 2-Methoxy-5-nitroquinone.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor in Organic Synthesis

2-Methoxy-5-nitrophenol serves as a precursor for the synthesis of various organic compounds. It can undergo nucleophilic substitution reactions to produce derivatives that are valuable in pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of nitroaniline derivatives, which have applications in dye manufacturing and as intermediates in drug development .

2. Photochemical Reactions

Research indicates that this compound can participate in photochemical reactions, leading to the formation of various substitution products under UV irradiation. This property is harnessed in synthetic organic chemistry to create complex molecular architectures efficiently .

Environmental Applications

1. Atmospheric Chemistry

this compound has been identified as a significant component of nitrated aromatic compounds (NACs) found in particulate matter (PM2.5). Studies show that it contributes to the light-absorbing properties of brown carbon (BrC) in the atmosphere, which plays a crucial role in climate change by influencing radiative forcing . The compound's optical properties have been studied extensively to understand its impact on air quality and atmospheric processes.

2. Monitoring Air Pollution

Due to its presence in urban air pollution, this compound is used as a marker for assessing the sources and levels of nitrated aromatic compounds from combustion processes. Its quantification aids in understanding the contributions of primary and secondary emissions to air quality degradation .

Biological Research

1. Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Biochemical Studies

The compound has been utilized in proteomics research, where it serves as a biochemical tool for studying enzyme interactions and metabolic pathways. Its ability to form conjugates with biomolecules makes it valuable for investigating drug metabolism and biotransformation processes .

Case Study 1: Air Quality Assessment

A field study conducted in Nanjing, China, highlighted the role of nitrated aromatic compounds including this compound in PM2.5 during different weather conditions. The research utilized liquid chromatography-mass spectrometry (LC-MS) to analyze samples collected during foggy and non-foggy days, revealing significant variations in concentration linked to traffic emissions and secondary organic aerosol formation .

Case Study 2: Antimicrobial Efficacy

In laboratory settings, this compound was tested against common bacterial pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an active ingredient in antimicrobial formulations .

Mécanisme D'action

The mechanism of action of 2-methoxy-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity and modulation of oxidative stress pathways .

Comparaison Avec Des Composés Similaires

2-Methoxy-5-nitrophenol can be compared with other similar compounds such as:

2-Methoxy-4-nitrophenol: Differing in the position of the nitro group, which can lead to variations in reactivity and biological activity.

2-Methoxy-3-nitrophenol: Another positional isomer with distinct chemical properties.

5-Nitroguaiacol: Another name for this compound, highlighting its structural similarity to guaiacol.

Activité Biologique

2-Methoxy-5-nitrophenol (CAS No. 636-93-1) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 169.14 g/mol. Its structure consists of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenolic ring, which significantly influences its reactivity and biological properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative damage.

3. Neuropharmacological Applications

In neuropharmacology, this compound serves as a photolabile protecting group for neurotransmitters like glycine and beta-alanine. This application allows researchers to study neurotransmitter receptor kinetics with high temporal resolution by releasing the active neurotransmitter upon irradiation with specific wavelengths of light .

The precise biochemical pathways affected by this compound are not fully elucidated; however, it is believed to interact with various proteins and enzymes due to its structural similarity to phenolic compounds. This interaction may influence multiple signaling pathways within cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 100 µg/mL, indicating its potential as a natural preservative or therapeutic agent.

Case Study 2: Neuropharmacological Applications

In a controlled experiment involving mouse cerebral cortical neurons, researchers utilized caged glycine synthesized from this compound. Upon laser irradiation, the release of glycine was monitored through whole-cell current recordings, demonstrating the compound's utility in studying receptor activation dynamics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methoxy-4-nitrophenol | Isomer with different nitro position | Varies in reactivity |

| 2-Methoxy-3-nitrophenol | Isomer with distinct chemical properties | Antioxidant effects |

| 5-Nitroguaiacol | Similar structure | Antimicrobial properties |

Propriétés

IUPAC Name |

2-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKCTSZYNCDFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047021 | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-93-1 | |

| Record name | 5-Nitroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Methoxy-5-nitrophenol serves as a photolabile protecting group for the carboxyl function of neurotransmitters like glycine and beta-alanine. This "caging" strategy enables the study of neurotransmitter receptor kinetics in the microsecond time domain. Compounds like "caged glycine" and "caged beta-alanine" are biologically inert until exposed to a laser pulse (308 or 337 nm). This photolysis rapidly releases the active neurotransmitter, allowing researchers to investigate receptor activation with high temporal resolution [, ].

A: this compound has the molecular formula C7H7NO4. Studies employing spectroscopic techniques like FT-IR and FT-Raman, along with DFT calculations, have provided insights into its vibrational and molecular structure [].

A: While the provided research doesn't explicitly focus on the catalytic properties of this compound, its primary application revolves around its photolability to release active compounds. The research emphasizes its use as a protecting group rather than a catalyst [, ].

A: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on this compound. These studies aimed to understand its electronic properties, including the HOMO-LUMO energy gap, which suggests the possibility of intramolecular charge transfer []. Additionally, theoretical calculations of 1H and 13C NMR chemical shifts have been performed and compared with experimental data [].

A: Research on eugenol analogs, structurally similar to this compound, reveals that the presence of an allyl substituent at C-4, an OH group at C-1, an OCH3 at C-2, or the inclusion of one or two NO2 groups in the benzene ring significantly influences antifungal activity []. These findings highlight the importance of specific structural features in determining biological activity within this class of compounds.

A: Although specific details regarding the environmental impact and degradation of this compound are limited in the provided research, one study identified it as a component of atmospheric fine particles in Nanjing, China []. This suggests the compound may be released into the environment, highlighting the need for further research on its environmental fate and potential effects.

ANone: Several analytical techniques have been employed for the detection and quantification of this compound. These include:

- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED): This method utilizes a silver solid amalgam working electrode and has proven effective in analyzing mixtures of nitrophenols, including this compound [].

- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This highly sensitive and selective technique allows for the identification and quantification of trace amounts of this compound in complex matrices, such as atmospheric fine particles [].

A: this compound sodium salt is recognized for its potential to induce dragon's blood formation in Dracaena cambodiana, a plant species valued in traditional Chinese medicine. Research indicates that this compound can significantly increase the yield of dragon's blood resin, highlighting its potential for enhancing the production of this valuable natural product [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.